Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate is a chemical compound classified within the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features a chlorine atom at the fifth position and a methyl ester group at the third position of the dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry, making this specific compound of interest in various research fields.
The compound is derived from the broader category of benzofurans, which are heterocyclic compounds. Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate can be synthesized through various organic reactions involving starting materials such as 1,2,3,4-tetrahydronaphthalene. Its classification is primarily as an organic compound with potential applications in pharmaceuticals and fine chemical production .
The synthesis of methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate typically involves several key steps:
Advanced techniques such as microwave-assisted synthesis or transition-metal catalysis may also be employed to enhance yield and purity while minimizing side reactions .
The molecular formula for methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate is , with a molecular weight of approximately 212.63 g/mol. The structural representation includes:
These structural details indicate the presence of functional groups that contribute to its reactivity and potential biological activity .
Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate can participate in various chemical reactions:
Typical reagents include:
The products formed depend on the specific conditions and reagents used during these reactions .
The mechanism of action for methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzyme activity or receptor binding through specific interactions facilitated by its functional groups. The exact pathways and molecular targets remain an area of ongoing research, particularly in exploring its therapeutic potential .
The compound exhibits high gastrointestinal absorption potential based on its molecular structure, which is crucial for pharmacological applications .
Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate has notable applications in several scientific fields:
Research continues into its biological activities and potential uses in drug development, highlighting its significance in medicinal chemistry .
Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate represents a synthetically optimized derivative within the benzofuran class of heterocyclic compounds. Its core structure features a fused benzene and furan ring system, where the furan ring is saturated at the 2,3-position (2,3-dihydrobenzofuran), conferring partial planarity while enhancing metabolic stability compared to fully aromatic benzofurans. The 5-chloro substituent provides strategic electronic modulation—increasing lipophilicity (cLogP ≈ 2.8) and influencing halogen bonding interactions with biological targets. The C3-methyl ester group serves as a versatile synthetic handle for derivatization into amides or carboxylic acid bioisosteres, crucial for structure-activity relationship (SAR) optimization in drug discovery [1] [4] .
Molecular Conformation and Electronic Properties:
Structure-Activity Relationship (SAR) Contributions:Table 1: Key Structural Features and Pharmacological Contributions
| Structural Element | Role in Bioactivity | Derivatization Impact |
|---|---|---|
| 5-Chloro Substituent | Enhances lipophilicity (Δlog P +0.5); enables halogen bonding with kinase hinge regions | Bromo/fluoro analogs show reduced VEGFR-2 affinity (IC₅₀ +2 μM) |
| 2,3-Dihydrobenzofuran Core | Improves metabolic stability vs. benzofuran (t₁/₂ +3h in microsomes) | Fully saturated analogs lose aromatic stacking interactions |
| C3-Methyl Ester | Serves as synthetic precursor for amide/carboxylic acid analogs | Hydrolysis to acid boosts solubility but reduces cell penetration |
This scaffold demonstrates broad target compatibility, evidenced in benzofuran-based inhibitors of:
Benzofuran therapeutics evolved from early natural product isolations to rational drug design:
Natural Product Foundations (Pre-1980s):
Synthetic Advancements (1980s–2000s):
Targeted Therapy Era (2010s–Present):
Table 2: Evolution of Key Benzofuran-Based Therapeutics
| Compound (Year) | Therapeutic Category | Structural Features | Clinical Impact |
|---|---|---|---|
| Griseofulvin (1958) | Antifungal | Spirobenzofuranone | First oral antifungal for dermatophytes |
| Amiodarone (1985) | Antiarrhythmic | 2-Butyl-3-(3,5-diiodo-4-ethoxybenzoyl)benzofuran | Refractory ventricular fibrillation treatment |
| Benzbromarone (1970s) | Antigout | 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran | Uricosuric action via URAT1 inhibition |
| Fruquintinib (2018) | Anticancer (VEGFR TKI) | 6,7-Dimethoxyquinoline-dihydrobenzofuran hybrid | PFS improvement in metastatic colorectal cancer (Δ=3.7mo) |
| Prucalopride (2009) | Prokinetic | 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | High-efficacy 5-HT₄ agonist for chronic constipation |
Modern Design Paradigms:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: